
2-(Dimethylamino)ethoxymethanedithioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Dimethylamino)ethoxymethanedithioic acid is an organic compound characterized by the presence of a dimethylamino group, an ethoxy group, and a methanedithioic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethoxymethanedithioic acid typically involves the reaction of dimethylamine with ethylene oxide to form 2-(Dimethylamino)ethanol. This intermediate is then reacted with carbon disulfide under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as acetonitrile and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions to maximize yield and purity. The product is then purified through distillation or crystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-(Dimethylamino)ethoxymethanedithioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino or ethoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-(Dimethylamino)ethoxymethanedithioic acid has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals, including surfactants and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 2-(Dimethylamino)ethoxymethanedithioic acid involves its interaction with molecular targets such as enzymes and receptors. The compound’s dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, while the methanedithioic acid moiety can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Dimethylamino)ethanol: This compound shares the dimethylamino and ethoxy groups but lacks the methanedithioic acid moiety.
Dimethylethanolamine: Similar in structure but with different functional groups, leading to distinct chemical properties.
2-(Dimethylamino)ethyl methacrylate: Contains a methacrylate group, making it useful in polymer chemistry.
Uniqueness
2-(Dimethylamino)ethoxymethanedithioic acid is unique due to the presence of the methanedithioic acid moiety, which imparts distinct chemical reactivity and potential biological activity. This sets it apart from other similar compounds and makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
687967-87-9 |
|---|---|
Fórmula molecular |
C5H11NOS2 |
Peso molecular |
165.3 g/mol |
Nombre IUPAC |
2-(dimethylamino)ethoxymethanedithioic acid |
InChI |
InChI=1S/C5H11NOS2/c1-6(2)3-4-7-5(8)9/h3-4H2,1-2H3,(H,8,9) |
Clave InChI |
TUPIVDPSAJVWKD-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCOC(=S)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


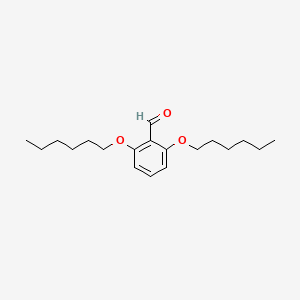
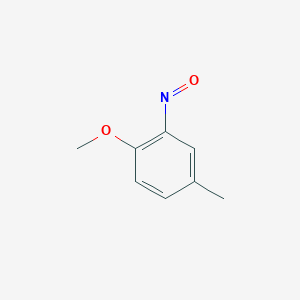
![2,3-Dioxabicyclo[2.2.2]oct-7-en-5-ol, (1R,4R,5R)-](/img/structure/B12525499.png)
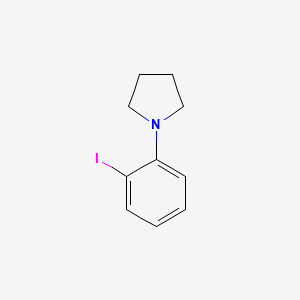


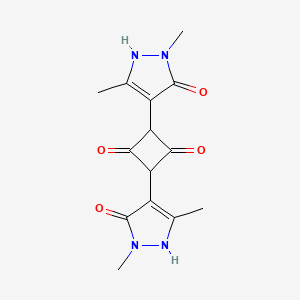

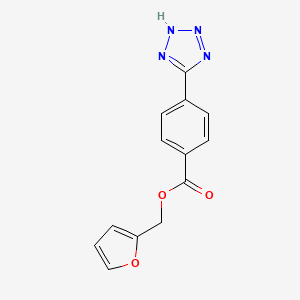

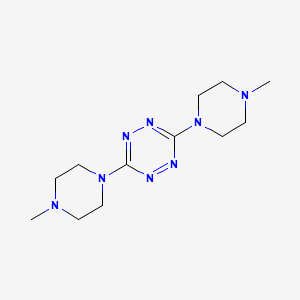
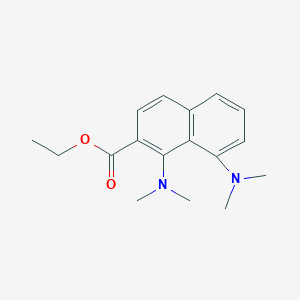
![2-Chloro-4-[(2-chloro-6-fluorophenyl)methoxy]benzaldehyde](/img/structure/B12525580.png)
![2,2'-Bis(10-phenylanthracen-9-yl)-9,9'-spirobi[fluorene]](/img/structure/B12525584.png)
